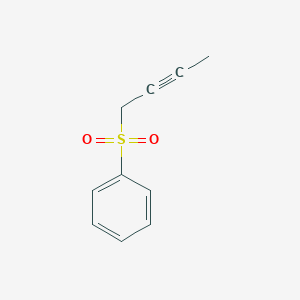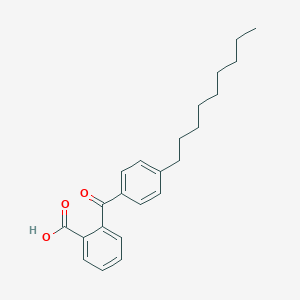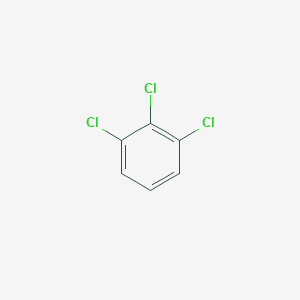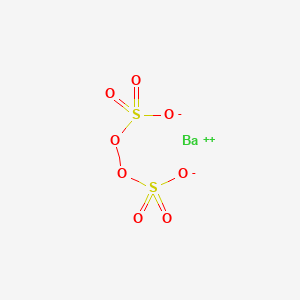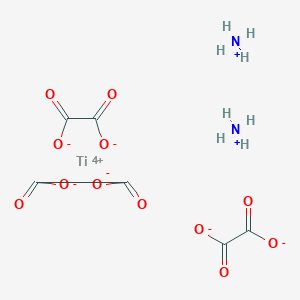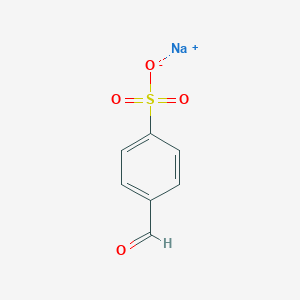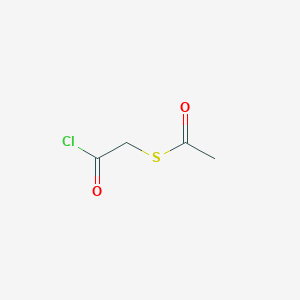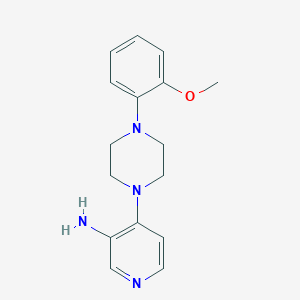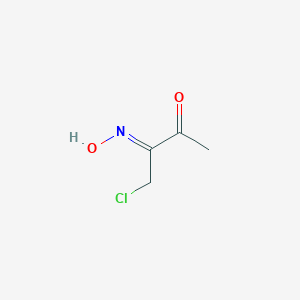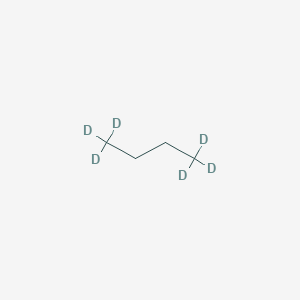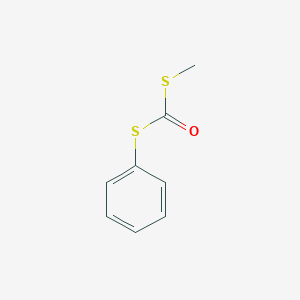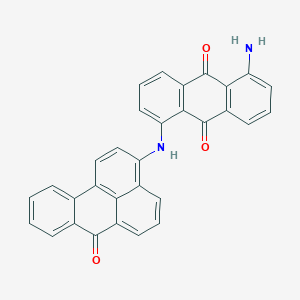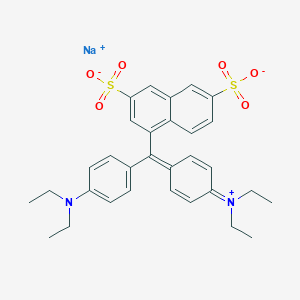
Mercuric cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercuric cation, also known as Hg2+, is a highly toxic and reactive ion that has been extensively studied for its biochemical and physiological effects. It is commonly used in laboratory experiments and has numerous scientific research applications. In
Applications De Recherche Scientifique
Environmental and Biological Monitoring
Mercuric(II) ion (Hg2+), a deleterious cation, necessitates sensitive and selective monitoring due to its adverse effects on humans and ecosystems. Advances in fluorescent, colorimetric, and ratiometric probes for Hg2+ recognition have been significant, particularly between 2011 and 2019. These probes, based on various fluorophore scaffolds, have been developed for environmental and biological applications, offering insights into detection limits, optimal pH, and association constants (Aderinto, 2020).
Detection and Remediation of Mercury Pollution
Mercuric ion's toxicity and environmental pollution have led to the development of sensitive detection methods. For instance, a surface-enhanced Raman scattering (SERS) method using a sandwich structure of gold triangular nanoarrays/graphene/gold nanoparticles has been utilized for Hg2+ detection in water and contaminated soil, demonstrating its potential for monitoring toxic metal ions and environmental pollutants (Zhang et al., 2017).
Industrial Process Optimization
In the industrial realm, the replacement of mercuric chloride with gold-supported carbon as a catalyst for acetylene hydrochlorination to produce vinyl chloride monomer, a precursor to PVC, has been a significant advancement. This shift to single-site catalysis using gold cations reduces environmental impact and showcases the evolution of this catalyst system over nearly four decades (Malta et al., 2017).
Phytoremediation
Mercuric ion binding protein (MerP) from Bacillus megaterium has shown promise in phytoremediation, the process of using plants to clean up heavy metal contamination. Transgenic Arabidopsis plants expressing MerP exhibited higher tolerance and accumulation capacity for mercury, cadmium, and lead, presenting a potential solution for decontaminating heavy metals from the environment (Hsieh et al., 2009).
Propriétés
Numéro CAS |
14302-87-5 |
|---|---|
Nom du produit |
Mercuric cation |
Formule moléculaire |
Hg+2 |
Poids moléculaire |
200.59 g/mol |
Nom IUPAC |
mercury(2+) |
InChI |
InChI=1S/Hg/q+2 |
Clé InChI |
BQPIGGFYSBELGY-UHFFFAOYSA-N |
SMILES |
[Hg+2] |
SMILES canonique |
[Hg+2] |
melting_point |
-38.8°C |
Autres numéros CAS |
14302-87-5 7439-97-6 |
Description physique |
Liquid |
Solubilité |
6e-05 mg/mL at 25 °C |
Synonymes |
MERCURY(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



